2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is an organic compound classified as an aniline derivative. It features a methoxy group attached to a benzene ring and a pyrazole moiety linked through a methyl bridge to the nitrogen atom of the aniline. This compound is of significant interest in various fields of scientific research due to its unique chemical structure, which imparts distinctive properties that can be exploited in medicinal chemistry, particularly in the design of pharmaceuticals.
The synthesis of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline typically involves several key steps:
In industrial settings, optimization of reaction conditions such as temperature, pressure, and catalyst use can enhance yield and efficiency. Techniques like continuous flow reactors may also be employed for scalability.
The molecular structure of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline can be described as follows:
The presence of both the methoxy and pyrazole groups contributes to its unique reactivity and potential biological activity.
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure and enhancing its biological activity.
The mechanism of action for 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is primarily explored in the context of its potential biological activities, particularly as a kinase inhibitor. The compound's structural features allow it to interact with specific targets within biological pathways, potentially modulating enzyme activity associated with various disease states, including cancer and cardiovascular diseases.
The exact biochemical pathways influenced by this compound require further investigation through molecular docking studies and biological evaluations to elucidate its precise role and efficacy as a therapeutic agent.
The physical and chemical properties of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline include:
These properties are crucial for determining suitable applications in scientific research and pharmaceutical formulations.
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline has several notable applications:
The compound’s molecular design confers critical advantages for targeting biologically relevant proteins. The pyrazole ring (1-methyl-1H-pyrazol-5-yl) serves as a versatile heterocyclic motif that enhances binding affinity through hydrogen bonding and dipole interactions. Its methylation at the N1 position prevents tautomerism, ensuring structural stability during ligand-receptor engagement [1] [6]. The methylene linker (–CH₂–) between the pyrazole and aniline groups provides conformational flexibility, allowing the molecule to adopt optimal binding poses within enzyme active sites [4] [6].
Conversely, the 2-methoxyaniline moiety contributes electron density through the methoxy substituent (–OCH₃), which influences the compound’s π-orbital system. This modification enhances electron donation capabilities, potentially improving interactions with electron-deficient biological targets. The ortho-position of the methoxy group relative to the aniline nitrogen induces steric constraints that may promote selectivity for specific protein isoforms [1] [5].
Table 1: Fundamental Chemical Identifiers of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline
Property | Value |
---|---|
CAS Registry Number | 1006450-90-3 |
IUPAC Name | 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline |
Molecular Formula | C₁₂H₁₅N₃O |
Molecular Weight | 217.27 g/mol |
SMILES Notation | CN1N=CC=C1CNC2=CC=CC=C2OC |
Purity (Commercial Sources) | ≥95% |
This scaffold exemplifies molecular hybridization—a strategy that merges distinct pharmacophoric elements to amplify bioactivity. The pyrazole component imparts metabolic resistance compared to imidazole analogs, as methylation reduces susceptibility to cytochrome P450-mediated degradation [6]. Concurrently, the aniline unit enables derivatization at the aromatic amine, facilitating the development of secondary amines, amides, or ureas to fine-tune target affinity [4] [6].
Electronic modulation is achievable through substituent effects. For instance, relocating the methoxy group from the ortho to para position (as in 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline; CAS 1006449-92-8) alters the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and target engagement [5]. Similarly, adding a methyl group to the aniline ring (e.g., 2-methoxy-5-methyl variants) increases hydrophobic surface area, enhancing membrane permeability [3] [8].
Table 2: Structural and Electronic Effects of Pyrazole-Aniline Hybrid Modifications
Modified Scaffold | Molecular Weight | Key Structural Variation | Potential Biochemical Impact |
---|---|---|---|
4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline [5] | 217.27 g/mol | Para-methoxy aniline | Altered electronic distribution; enhanced water solubility |
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline [6] | 187.24 g/mol | Unsubstituted aniline | Reduced steric bulk; increased rotational freedom |
2-Methoxy-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline [3] [8] | 231.29 g/mol | Methylated aniline + pyrazole N4-regioisomer | Increased hydrophobicity; altered binding pocket interactions |
Despite its promising architecture, significant knowledge gaps persist. Synthetic Accessibility: Current commercial supply chains indicate limited availability (e.g., "temporarily out of stock" status across suppliers), reflecting challenges in scalable synthesis or purification [1] [6]. Target Identification: No published data explicitly links this compound to specific biological targets (e.g., kinases, GPCRs), though analogous pyrazole-aniline hybrids demonstrate activity against inflammatory and oncological proteins [5] [7].
Emerging interest focuses on three areas:
The absence of documented biological evaluations (in vitro or in vivo) underscores a critical research frontier. Bridging these gaps could unlock therapeutic applications in diseases modulated by nitrogen-rich heterocycles, such as kinase-driven malignancies or metabolic disorders.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1